1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one
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Overview
Description
1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one is a complex organic compound that features a piperidine ring substituted with a chloropyridinyl group and a phenylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 5-chloropyridin-2-ol with piperidine under basic conditions to form the intermediate 4-((5-chloropyridin-2-yl)oxy)piperidine. This intermediate is then reacted with 3-phenylpropan-1-one in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chloropyridinyl group.
Major Products
Oxidation: Products include carboxylic acids and ketones.
Reduction: Alcohols are the primary products.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone
- 2-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)propan-1-one
Uniqueness
1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-16-7-8-18(21-14-16)24-17-10-12-22(13-11-17)19(23)9-6-15-4-2-1-3-5-15/h1-5,7-8,14,17H,6,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWYJNOXUALGNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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